

physicochemical characteristics of 2-methyl-1H-indole-3-carboxamide

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Compound of Interest

Compound Name: 2-methyl-1H-indole-3-carboxamide

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An In-depth Technical Guide to 2-Methyl-1H-indole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of **2-methyl-1H-indole-3-carboxamide**, a versatile heterocyclic compound with significant potential in pharmaceutical and chemical research. This document details its known properties, outlines a general synthetic approach, and discusses its potential biological relevance.

Core Physicochemical Characteristics

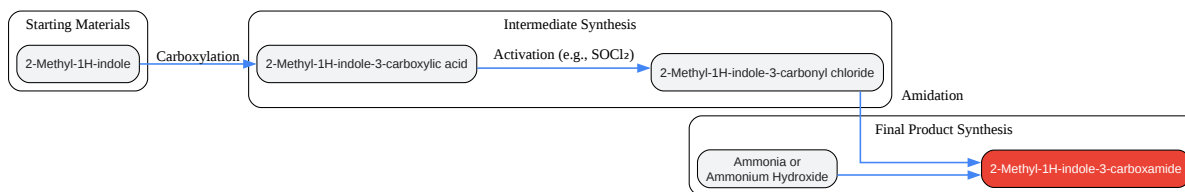
2-Methyl-1H-indole-3-carboxamide is a white to almost white crystalline powder.^[1] Its fundamental properties are summarized in the table below, providing a baseline for its handling, formulation, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	[1][2]
Molecular Weight	174.20 g/mol	[1][2]
Melting Point	224 - 227 °C	[1]
Appearance	White to almost white crystalline powder	[1]
Purity	≥ 98% (as per commercial suppliers)	[1]
Predicted logP	1.6	[3]
Predicted pKa	Acidic (indole NH): ~17, Basic (amide): Not readily protonated	General chemical principles
Solubility	Favorable solubility in various organic solvents	[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the direct synthesis of **2-methyl-1H-indole-3-carboxamide** is not readily available in the cited literature, a general synthetic strategy can be inferred from the preparation of analogous indole-3-carboxamides and related derivatives. The most common route involves the amidation of a 2-methyl-1H-indole-3-carboxylic acid derivative.

A potential synthetic workflow is outlined below. This process is a generalized representation and would require optimization for specific laboratory conditions.



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Generalized synthetic workflow for **2-methyl-1H-indole-3-carboxamide**.

Experimental Protocol: General Amidation of Indole-3-Carboxylic Acids

The following is a generalized protocol based on standard organic synthesis techniques for the conversion of a carboxylic acid to a primary amide.

1. Activation of the Carboxylic Acid:

- 2-Methyl-1H-indole-3-carboxylic acid is suspended in an inert solvent (e.g., dichloromethane or toluene).
- An activating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride, is added dropwise at a controlled temperature (often $0\text{ }^{\circ}\text{C}$) to form the corresponding acid chloride.
- The reaction is typically stirred for several hours at room temperature or with gentle heating until the conversion is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
- The excess activating agent and solvent are removed under reduced pressure.

2. Amidation:

- The resulting crude acid chloride is dissolved in a suitable aprotic solvent.
- The solution is then added slowly to a cooled (0 °C) concentrated solution of ammonia or ammonium hydroxide.
- The reaction mixture is stirred, allowing it to warm to room temperature, until the formation of the amide is complete.
- The solid product is collected by filtration, washed with water to remove any salts, and then dried.

3. Purification:

- The crude **2-methyl-1H-indole-3-carboxamide** can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

Characterization Methods

The structural confirmation of the synthesized **2-methyl-1H-indole-3-carboxamide** would be achieved through a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy would be used to confirm the presence and connectivity of the protons and carbons in the molecule. Expected signals would include those for the methyl group, the aromatic protons of the indole ring, and the amide protons.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the indole and amide groups, as well as the C=O stretch of the amide.

Biological Significance and Potential Applications

Indole-based structures are prevalent in a vast array of biologically active compounds and natural products. The indole-2-carboxamide and indole-3-carboxamide scaffolds, in particular,

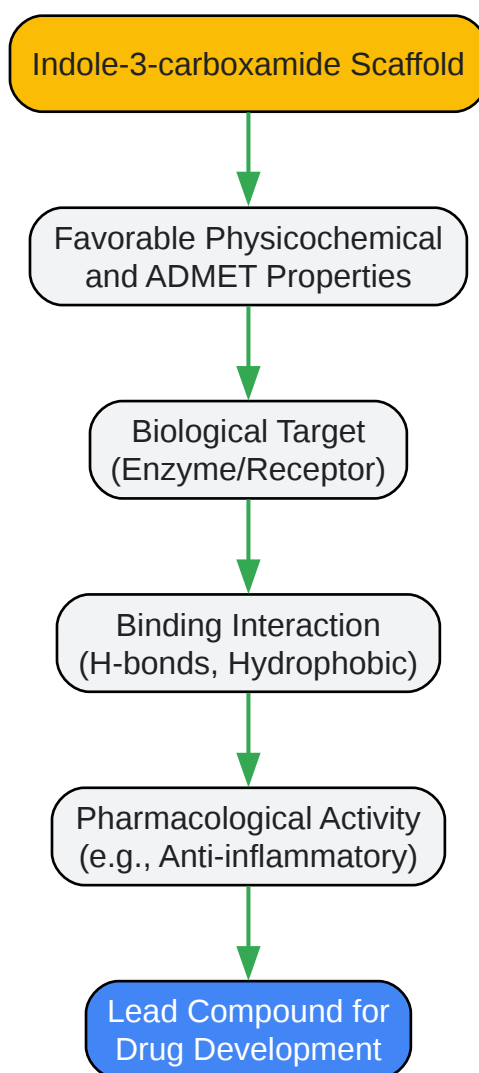
are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Derivatives of indole-3-carboxylic acid have been investigated for various pharmacological activities, including:

- **Anti-inflammatory and Analgesic Effects:** Studies on related indole derivatives have shown potential for reducing inflammation and pain, possibly through the inhibition of cyclooxygenase enzymes.
- **Anticancer Activity:** The indole nucleus is a key component of many anticancer agents.
- **Neurological Disorders:** The structural similarity of the indole core to neurotransmitters like serotonin has led to the investigation of indole derivatives for the treatment of various neurological and psychiatric conditions.^[1]

While specific signaling pathways for **2-methyl-1H-indole-3-carboxamide** have not been elucidated in the reviewed literature, its structural features suggest it could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The general mechanism of action for many bioactive indole carboxamides involves their ability to form hydrogen bonds and engage in hydrophobic interactions within the binding sites of enzymes and receptors.

The logical relationship for its potential role in drug discovery can be visualized as follows:



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Logical pathway for indole-3-carboxamides in drug discovery.

Conclusion

2-Methyl-1H-indole-3-carboxamide is a compound of significant interest due to its core indole structure, which is a cornerstone in the development of new therapeutic agents. While detailed experimental data on some of its physicochemical properties and its specific biological mechanisms are yet to be fully documented in publicly available literature, the information presented in this guide provides a solid foundation for researchers. The generalized synthetic and characterization methods, along with the established biological potential of the broader indole carboxamide class, underscore the value of **2-methyl-1H-indole-3-carboxamide** as a

building block in medicinal chemistry and drug discovery endeavors. Further research is warranted to fully explore its properties and potential applications.

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